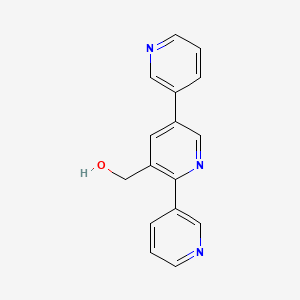![molecular formula C19H26N2O6 B13147711 2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)
2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid (phew, that’s a mouthful!) is a complex organic molecule with the following structural formula
C27H25N3O6
.Brief Introduction: This compound belongs to the class of piperazine derivatives and contains both carboxylic acid and ester functional groups. Its intricate structure suggests potential biological activity.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a piperazine derivative with appropriate reagents. For example
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve mild temperatures, inert atmospheres, and suitable catalysts.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for scientific investigations.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various reactions
Common Reagents and Conditions: Acidic or basic hydrolysis, nucleophiles (e.g., Grignard reagents), and oxidizing agents (e.g., KMnO₄).
Major Products: Hydrolysis yields the corresponding carboxylic acid, while substitution reactions lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
Biology: Investigate its interactions with cellular receptors or enzymes.
Industry: Limited industrial applications, but it could serve as a building block for more complex molecules.
Wirkmechanismus
Targets: It likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate the exact mechanisms.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of piperazine, phenyl, and ester functionalities sets it apart.
Similar Compounds: While not identical, related compounds include other piperazine derivatives and esters.
Eigenschaften
Molekularformel |
C19H26N2O6 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-18(2,3)27-16(24)20-10-11-21(19(4,13-20)15(22)23)17(25)26-12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
JSTVNKXBFPIKBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)

![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)

![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)







![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)

